molecular formula C10H12F6N4O4 B3106999 (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) CAS No. 1609396-66-8

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)

Cat. No.: B3106999
CAS No.: 1609396-66-8
M. Wt: 366.22
InChI Key: PUWBACNFSQLTLY-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving multi-step organic reactions. One common method includes the cyclization of hydrazones followed by reduction[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 .... The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled environments to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.

  • Biology: The compound's ability to inhibit specific kinases makes it a valuable tool in biological research, particularly in studying cell death pathways.

  • Material Science: Its unique structure and properties may be exploited in the development of new materials with specific functionalities.

Comparison with Similar Compounds

  • N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)

  • [2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)

  • (2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate

  • (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride

Uniqueness: The uniqueness of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) lies in its specific binding affinity to RIPK1 and its potential as a necroptosis inhibitor, which sets it apart from other similar compounds.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2C2HF3O2/c7-4-6-9-8-5-2-1-3-10(5)6;2*3-2(4,5)1(6)7/h1-4,7H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWBACNFSQLTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
Reactant of Route 2
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
Reactant of Route 3
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
Reactant of Route 4
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
Reactant of Route 5
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
Reactant of Route 6
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)

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